2,7-Dibromoacridine-9(10H)-thione
Description
Contextualizing Acridine-Based Thiones within Contemporary Organic Chemistry
Acridine-based compounds are a well-established class of nitrogen-containing heterocycles that have garnered considerable attention in various scientific domains. nih.govnih.gov Their planar structure and ability to interact with biological macromolecules have made them a cornerstone in medicinal chemistry. nih.gov The introduction of a thione group (C=S) at the 9-position of the acridine (B1665455) core to form acridine-9(10H)-thiones introduces unique electronic and steric properties. This modification can influence the molecule's reactivity, photophysical characteristics, and biological activity, making acridine-based thiones a compelling subject of study in modern organic synthesis and materials science. researchgate.net
The thionation of the acridine nucleus alters the electron distribution within the aromatic system, which can, in turn, affect its potential as a building block for more complex molecules. Researchers have explored acridine derivatives for their applications as anticancer agents, fluorescent probes, and in the development of organic light-emitting diodes (OLEDs). researchgate.netdntb.gov.ua The presence of the sulfur atom in acridine-thiones offers a site for further chemical modification, expanding the synthetic possibilities and the range of potential applications.
The Strategic Role of Dibromination in Acridine Core Modification
The process of halogenation, and specifically dibromination, is a powerful tool for modifying the properties of the acridine core. The introduction of two bromine atoms at the 2 and 7 positions of the acridine scaffold, as in 2,7-Dibromoacridine-9(10H)-thione, is a strategic decision aimed at fine-tuning the molecule's characteristics. Bromine atoms are known to influence the electronic nature of aromatic rings through their inductive and resonance effects.
This dibromination can lead to several key changes:
Enhanced Intermolecular Interactions: The presence of bromine atoms can facilitate halogen bonding, a type of non-covalent interaction that can influence the crystal packing and solid-state properties of the compound.
Modified Reactivity: The bromine atoms can serve as reactive handles for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the synthesis of a diverse library of derivatives with tailored properties.
Altered Photophysical Properties: Halogenation is known to influence the fluorescence and phosphorescence properties of aromatic compounds, a phenomenon known as the "heavy-atom effect." This could be particularly relevant for applications in materials science and bio-imaging.
A study on the synthesis of 2,7-dibromoacridine (B8198655) derivatives has highlighted the utility of this substitution pattern in creating precursors for more complex molecules, such as those used in chemiluminescence applications. researchgate.net
Overview of Current Research Trajectories for Halogenated Acridine Derivatives
In the realm of materials science, halogenated acridines are being investigated for their use in electronic devices. Their modified electronic properties can make them suitable for applications as organic semiconductors, emitters in OLEDs, or components of fluorescent sensors. dntb.gov.ua The ability to tune the optical and electronic properties through the type and position of the halogen atom makes these compounds highly versatile.
Recent research has also focused on the development of novel synthetic methods to access a wider range of halogenated acridine derivatives. researchgate.netyoutube.com These advancements are crucial for systematically studying the structure-property relationships within this class of compounds and for unlocking their full potential in various applications.
Identifying Key Research Gaps and the Academic Rationale for Investigating this compound
Despite the broad interest in acridine chemistry, a specific focus on this compound appears to be a relatively unexplored area. A survey of the existing literature reveals a significant research gap concerning the synthesis, characterization, and application of this particular compound. While the parent compound, acridine-9(10H)-thione, and various other halogenated acridines have been studied, the unique combination of a thione group and a 2,7-dibromo substitution pattern remains largely uninvestigated.
The academic rationale for dedicating research efforts to this compound is multifold:
Fundamental Scientific Knowledge: A thorough investigation of this compound would contribute to a more comprehensive understanding of the structure-property relationships in halogenated acridine thiones.
Potential for Novel Applications: The unique electronic and structural features of this compound may lead to the discovery of novel applications in areas such as materials science (e.g., as a component in organic electronics), medicinal chemistry (e.g., as a scaffold for new therapeutic agents), or catalysis.
Synthetic Utility: The bromine atoms on the acridine core can act as versatile synthetic handles, allowing for the creation of a wide array of new derivatives. Exploring the reactivity of this compound in various chemical transformations would be a valuable contribution to synthetic organic chemistry.
The systematic study of this compound could pave the way for the development of new materials and molecules with tailored properties, addressing current challenges in various scientific and technological fields.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10352-38-2 |
|---|---|
Molecular Formula |
C13H7Br2NS |
Molecular Weight |
369.08 g/mol |
IUPAC Name |
2,7-dibromo-10H-acridine-9-thione |
InChI |
InChI=1S/C13H7Br2NS/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
InChI Key |
RPPUTZOBZNOWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=S)C3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,7 Dibromoacridine 9 10h Thione
Precursor Synthesis and Convergent/Divergent Synthetic Routes
The synthesis of 2,7-Dibromoacridine-9(10H)-thione can be approached through various synthetic strategies, primarily involving the initial construction of a dibrominated acridine (B1665455) framework followed by the introduction of the thione functionality.
Derivatization from Acridone (B373769) Analogues
A common and effective route to this compound involves the thionation of its corresponding acridone precursor, 2,7-dibromoacridin-9(10H)-one. This transformation is typically achieved using a thionating agent, with Lawesson's reagent being a widely employed and efficient choice for converting carbonyls to thiocarbonyls in heterocyclic systems. researchgate.net
The synthesis of the precursor, 2,7-dibromoacridin-9(10H)-one, can be accomplished through methods such as the reaction of bis(4-bromophenyl)amine (B36456) with oxalyl chloride to form N-(4-bromophenyl)-5-bromoisatin, which is then treated with potassium hydroxide (B78521) to yield 2,7-dibromoacridine-9-carboxylic acid. researchgate.net Subsequent decarboxylation of this acid would lead to the desired 2,7-dibromoacridin-9(10H)-one.
Table 1: Proposed Synthesis of this compound from Acridone Analogue
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | Bis(4-bromophenyl)amine, Oxalyl chloride | - | N-(4-bromophenyl)-5-bromoisatin |
| 2 | N-(4-bromophenyl)-5-bromoisatin | Potassium hydroxide | 2,7-Dibromoacridine-9-carboxylic acid |
| 3 | 2,7-Dibromoacridine-9-carboxylic acid | Heat | 2,7-Dibromoacridin-9(10H)-one |
| 4 | 2,7-Dibromoacridin-9(10H)-one | Lawesson's reagent | This compound |
Bromination Strategies for Acridine and Thione Systems
The introduction of bromine atoms at the 2 and 7 positions of the acridine scaffold is a key step. The bromination of acridine itself has been studied, revealing that the reaction conditions significantly influence the regioselectivity. researchgate.netuwa.edu.au Electrophilic bromination of acridine in concentrated sulfuric acid can lead to the formation of 2-bromo and 4-bromoacridine. researchgate.netuwa.edu.au To achieve 2,7-disubstitution, it is often more practical to start with precursors that already contain the desired bromine substitution pattern, as direct multiple brominations can lead to a mixture of isomers.
For instance, the synthesis of 2,7-dibromoacridine (B8198655) was historically achieved by methods developed by Acheson and colleagues. researchgate.net The conditions for bromination, such as the solvent and the brominating agent, are critical in directing the substitution to the desired positions. acsgcipr.org
Direct Synthesis and Optimized Protocols for this compound
While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, a convergent synthesis approach is generally more viable. This would involve the synthesis of a pre-functionalized intermediate, such as 2,7-dibromo-9-chloroacridine, followed by reaction with a sulfur source like sodium hydrosulfide (B80085) or thiourea.
Optimized protocols would focus on maximizing the yield and purity of the final product. This includes careful control of reaction parameters such as temperature, reaction time, and the choice of solvent and base. Purification of the crude product would likely involve chromatographic techniques to separate it from any unreacted starting materials or byproducts.
Functionalization and Derivatization Strategies
The this compound molecule offers several avenues for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
Chemical Reactivity of the Thiocarbonyl Moiety
The thiocarbonyl group (C=S) is a versatile functional group known for its diverse reactivity. uzh.ch It can undergo a variety of transformations, including:
S-Alkylation: The sulfur atom of the thiocarbonyl group is nucleophilic and can be readily alkylated with alkyl halides to form S-alkylated acridinium (B8443388) salts.
Oxidation: The thiocarbonyl group can be oxidized to the corresponding carbonyl (C=O) or sulfine (B13751562) (C=S=O) derivatives using various oxidizing agents.
Cycloaddition Reactions: The C=S double bond can participate in cycloaddition reactions with various dienophiles and dipolarophiles to construct new heterocyclic rings. Thioketones are recognized as effective dipolarophiles in [3+2] cycloadditions. uzh.ch
These reactions provide a means to introduce a wide range of substituents and functionalities at the 9-position of the acridine core.
Regioselective Transformations at Bromine Substituents (e.g., C-C Coupling Reactions)
The bromine atoms at the 2 and 7 positions are amenable to a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl halides with arylboronic acids or their esters. mdpi.com By employing this reaction, the bromine atoms on this compound can be replaced with various aryl or heteroaryl groups, allowing for the synthesis of extended π-conjugated systems. The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and the reaction conditions are crucial for achieving high yields. mdpi.com
Stille Coupling: Another important palladium-catalyzed cross-coupling reaction, the Stille coupling, involves the reaction of an organohalide with an organotin compound. youtube.com This method also offers a route to introduce diverse organic fragments at the 2 and 7 positions.
Table 2: Potential C-C Coupling Reactions on this compound
| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 2,7-Diaryl-acridine-9(10H)-thione |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2,7-Di(organo)-acridine-9(10H)-thione |
| Heck Coupling | Alkene | Pd(OAc)₂, Base | 2,7-Di(alkenyl)-acridine-9(10H)-thione |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2,7-Di(alkynyl)-acridine-9(10H)-thione |
The ability to selectively functionalize the bromine atoms allows for the fine-tuning of the electronic and photophysical properties of the acridine core, making these derivatives promising candidates for various applications.
Modifications of the Acridine Core Framework
The this compound molecule possesses two primary sites for modification: the bromine-substituted positions on the acridine core and the thioamide functional group. The presence of two chemically equivalent bromine atoms allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.
One of the most powerful methods for modifying the acridine framework is the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the aryl bromide moieties with various organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 2- and 7-positions. The general scheme for the Suzuki-Miyaura coupling on the this compound scaffold is depicted below. The reaction can be performed in a stepwise manner to yield mono- or di-substituted products, depending on the stoichiometry of the reagents.
Another key transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govnih.gov This reaction is instrumental in synthesizing various N-substituted acridine derivatives. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. Similar to the Suzuki coupling, controlling the reaction stoichiometry can lead to either mono- or di-amination products.
Beyond palladium-catalyzed reactions, the bromine atoms on the acridine core are susceptible to nucleophilic aromatic substitution (SNA_r) reactions, particularly with strong nucleophiles. rsc.org However, due to the electron-rich nature of the acridine ring system, these reactions often require harsh conditions or the presence of activating groups.
The following table summarizes potential modifications of the this compound core based on established methodologies for similar dihalo-aromatic compounds.
Table 1: Potential Modifications of the this compound Core
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, Reflux | 2-Aryl-7-bromoacridine-9(10H)-thione or 2,7-Diarylacridine-9(10H)-thione |
| Buchwald-Hartwig Amination | Primary/Secondary amine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, Reflux | 2-Amino-7-bromoacridine-9(10H)-thione or 2,7-Diaminoacridine-9(10H)-thione |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Reflux | 2-Alkynyl-7-bromoacridine-9(10H)-thione or 2,7-Dialkynylacridine-9(10H)-thione |
Mechanistic Investigations of Synthesis and Chemical Transformations
The synthesis of this compound is anticipated to proceed via a two-step sequence starting from 2,7-dibromoacridin-9(10H)-one. The first step involves the synthesis of the acridone, which can be achieved through methods like the Ullmann condensation followed by cyclization. The subsequent and crucial step is the thionation of the carbonyl group. This transformation is typically accomplished using thionating agents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The mechanism of thionation with these reagents involves the formation of a four-membered ring intermediate containing phosphorus and sulfur, which then fragments to yield the thiocarbonyl compound.
The mechanistic pathways of the palladium-catalyzed cross-coupling reactions used to modify the acridine core are well-established.
The Suzuki-Miyaura coupling mechanism generally proceeds through a catalytic cycle involving three key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide bond of the acridine core to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
The Buchwald-Hartwig amination mechanism follows a similar catalytic cycle:
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II)-aryl halide complex.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form an amido complex.
Reductive Elimination: The aryl and amido groups reductively eliminate to form the C-N bond and regenerate the Pd(0) catalyst. nih.gov
Mechanistic studies on related systems have shown that the nature of the ligands on the palladium catalyst plays a crucial role in the efficiency and scope of these cross-coupling reactions. Sterically hindered and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.
Advanced Spectroscopic and Photophysical Characterization of 2,7 Dibromoacridine 9 10h Thione and Its Derivatives
Electronic Absorption and Emission Spectroscopy
The interaction of 2,7-Dibromoacridine-9(10H)-thione with light reveals crucial information about its electronic structure and excited-state dynamics. This section delves into the absorption and emission properties of the molecule, providing insights into its potential for various photophysical applications.
UV-Visible Absorption Profiles and Electronic Transition Assignments
The electronic absorption spectrum of acridine (B1665455) derivatives is characterized by multiple bands in the UV-visible region, corresponding to various π-π* and n-π* transitions. For the parent compound, acridin-9(10H)-one, absorption bands are typically observed in the regions of 250-400 nm. The introduction of bromine atoms at the 2 and 7 positions, as in this compound, is expected to induce a bathochromic (red) shift in these absorption bands due to the heavy atom effect and the electron-withdrawing nature of the halogens, which can influence the energy levels of the molecular orbitals.
The replacement of the carbonyl oxygen with a sulfur atom to form the thione derivative further perturbs the electronic structure. The C=S chromophore generally leads to a significant red-shift in the absorption spectrum compared to its C=O analogue, pushing the absorption bands to longer wavelengths. This is attributed to the lower electronegativity and higher polarizability of sulfur, which results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: Expected UV-Visible Absorption Characteristics of Acridine Derivatives
| Compound | Expected λmax (nm) | Transition Type | Notes |
| Acridin-9(10H)-one | ~250-400 | π-π | Parent compound for comparison. |
| 2,7-Dibromoacridin-9(10H)-one | > 250-400 | π-π | Bathochromic shift expected due to bromine substitution. |
| Acridine-9(10H)-thione | > 300 | π-π, n-π | Red-shift expected due to the thione group. |
| This compound | > 300 | π-π, n-π** | Combined bathochromic effects of bromine and thione. |
Steady-State Fluorescence and Phosphorescence Emission Characteristics
Upon absorption of light, excited molecules can relax through radiative pathways, namely fluorescence (from the first excited singlet state, S₁) and phosphorescence (from the first excited triplet state, T₁). The emission characteristics of this compound are expected to be significantly influenced by the presence of the two bromine atoms.
The "heavy atom effect" is a well-documented phenomenon where the presence of heavy atoms like bromine enhances the rate of intersystem crossing (ISC) from the singlet excited state to the triplet state. This occurs due to increased spin-orbit coupling. Consequently, for this compound, a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield are anticipated compared to the non-brominated analogue.
The emission wavelength is also sensitive to the molecular structure. The thione group, in addition to the bromine substituents, will likely lead to emission at longer wavelengths (a red-shift) compared to acridinone. While specific emission maxima for the target compound are not available, studies on other halogenated aromatic compounds confirm the profound impact of halogens on their emissive properties.
Determination of Quantum Yields and Excited-State Lifetimes
The fluorescence quantum yield (Φf) and the excited-state lifetime (τ) are critical parameters for characterizing the efficiency and dynamics of the excited state. For this compound, the heavy atom effect of bromine is expected to lead to a lower fluorescence quantum yield and a shorter fluorescence lifetime due to the competing and more efficient intersystem crossing process.
The determination of these parameters typically involves comparative methods using standard fluorescent dyes with known quantum yields and lifetimes. Techniques such as time-correlated single-photon counting (TCSPC) are employed to measure excited-state lifetimes, which for many organic molecules fall in the nanosecond range. The presence of heavy atoms can shorten these lifetimes significantly.
Solvatochromism and Environmental Effects on Photophysical Properties
In polar solvents, a red-shift in the fluorescence spectrum (positive solvatochromism) is often observed for molecules where the excited state is more polar than the ground state. This is due to the stabilization of the excited state by the polar solvent molecules. The extent of this shift can be correlated with solvent polarity parameters to understand the nature of the excited state.
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and confirming its structure.
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis of Key Functional Groups
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for this compound was not found, the expected vibrational modes can be predicted based on the analysis of related structures.
The C=S (thione) stretching vibration is a key marker for this compound. It typically appears in the region of 1250-1020 cm⁻¹. This is at a lower wavenumber compared to the C=O (carbonyl) stretch of the corresponding acridinone, which is found in the range of 1700-1600 cm⁻¹. This difference is due to the larger mass of the sulfur atom and the lower bond order of the C=S bond.
Other important vibrations include the N-H stretching of the acridine ring, which is expected around 3400-3200 cm⁻¹, and the C-H stretching vibrations of the aromatic rings, typically observed above 3000 cm⁻¹. The C-Br stretching vibrations are expected at lower wavenumbers, generally in the range of 600-500 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Table 2: Expected FT-IR Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3400 - 3200 | Stretch |
| Aromatic C-H | > 3000 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| C=S (Thione) | 1250 - 1020 | Stretch |
| C-N | 1350 - 1280 | Stretch |
| C-Br | 600 - 500 | Stretch |
Note: This table presents expected ranges for the vibrational frequencies based on established correlations in infrared spectroscopy.
Raman Spectroscopic Studies for Vibrational Fingerprinting
Raman spectroscopy is a powerful non-destructive technique that provides a detailed "fingerprint" of a molecule by probing its vibrational modes. sigmaaldrich.comchemrxiv.org For a molecule like this compound, the Raman spectrum is expected to be rich with information, revealing characteristic vibrations of its acridine core, the thione group, and the bromo substituents. Each type of bond within the molecule has a unique vibrational frequency, which results in a distinct Raman shift. rsc.org
The spectrum can be broadly divided into several key regions. The high-frequency region, typically around 3000-3100 cm⁻¹, would feature the C-H stretching vibrations of the aromatic rings. researchgate.net The region from 1000 to 1700 cm⁻¹ is known as the fingerprint region and is particularly diagnostic for the core structure of the molecule. sigmaaldrich.com Within this region, one would expect to observe the characteristic C=C stretching vibrations of the acridine aromatic system. researchgate.net
The presence of the thione group (C=S) is of particular interest. While the C=S stretching vibration can be weak and couple with other vibrations, it is typically expected in the 800-1200 cm⁻¹ range. Its precise position can be sensitive to the electronic environment and molecular conformation. Another key feature would be the C-Br stretching vibrations. The carbon-bromine bond typically gives rise to a Raman signal in the range of 500-600 cm⁻¹. researchgate.net The exact position can be influenced by the mass of the bromine atom and the strength of the bond. researchgate.net Shifts in the positions of these key vibrational modes upon substitution or changes in the molecular environment can provide valuable information about intermolecular interactions. nih.gov
Table 1: Expected Characteristic Raman Shifts for this compound
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aromatic C=C | 1300 - 1650 | Stretching |
| C-N | 1200 - 1350 | Stretching |
| C=S (Thione) | 800 - 1200 | Stretching |
| C-Br | 500 - 600 | Stretching |
Note: The values in this table are approximate and based on characteristic ranges for the specified functional groups. The exact positions in this compound would require experimental measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Distribution and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the electronic structure and conformation of organic molecules in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment.
In the ¹H NMR spectrum of this compound, the protons on the aromatic rings would appear as a series of doublets and doublets of doublets in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be dictated by the electron-withdrawing effect of the bromine atoms and the thione group, as well as through-space interactions. The proton on the nitrogen atom (N-H) of the acridine ring is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum would provide complementary information. researchgate.net The carbon atom of the thione group (C=S) is expected to be significantly deshielded and appear at a characteristic downfield shift, likely in the range of δ 180-200 ppm. The carbon atoms directly bonded to the bromine atoms (C2 and C7) would also show a characteristic shift. The remaining aromatic carbons would resonate in the typical range of δ 110-150 ppm. researchgate.net The precise assignment of each resonance can be aided by two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and by comparison with data from related acridine and bromo-aromatic compounds. mdpi.comrsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1/H8 | ~8.0 - 8.5 | - |
| H3/H6 | ~7.5 - 8.0 | - |
| H4/H5 | ~7.2 - 7.7 | - |
| N10-H | Variable (broad) | - |
| C1/C8 | - | ~120 - 130 |
| C2/C7 | - | ~115 - 125 |
| C3/C6 | - | ~130 - 140 |
| C4/C5 | - | ~125 - 135 |
| C4a/C5a | - | ~140 - 150 |
| C9 | - | ~180 - 200 |
| C8a/C9a | - | ~135 - 145 |
Note: These are predicted chemical shift ranges based on known data for acridine, 9-acridinone, and bromo-substituted aromatic compounds. mdpi.comrsc.orgberkeley.edursc.org Actual values would need to be determined experimentally.
Time-Resolved Spectroscopic Studies and Excited-State Dynamics
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are employed to study the fate of a molecule after it absorbs light. These methods allow for the observation of short-lived excited states and the elucidation of the pathways by which the molecule returns to its ground state. The photophysical behavior of acridine derivatives is known to be influenced by solvent and the presence of oxygen. researchgate.netrsc.org
Upon excitation with a photon of appropriate energy, this compound is promoted to an excited singlet state (S₁). From this state, it can relax through several pathways. One possibility is fluorescence, the emission of a photon to return to the ground state (S₀). Another is intersystem crossing to a triplet state (T₁). The presence of heavy atoms like bromine can enhance the rate of intersystem crossing. The triplet state is typically longer-lived than the singlet state and can be quenched by molecular oxygen. researchgate.net
Transient absorption spectroscopy can monitor the formation and decay of these excited states. By using a pump pulse to excite the molecule and a delayed probe pulse to measure the absorption of the transient species, the lifetimes of the excited states can be determined. For related acridine thiones, photochemical reactions from the excited state are also known to occur. The excited-state dynamics, including rates of internal conversion, intersystem crossing, and fluorescence, are crucial for understanding the photostability and potential photochemical reactivity of this compound. These properties are fundamental to its potential applications in areas such as photodynamic therapy or as a photosensitizer. berkeley.edu
Table 3: Key Photophysical Processes and Parameters for Acridine Derivatives
| Process | Description | Typical Timescale |
| Absorption (S₀ → S₁) | Promotion to the first excited singlet state. | Femtoseconds (fs) |
| Internal Conversion | Non-radiative decay between states of the same multiplicity. | Picoseconds (ps) |
| Fluorescence (S₁ → S₀) | Radiative decay from the first excited singlet state. | Nanoseconds (ns) |
| Intersystem Crossing (S₁ → T₁) | Non-radiative transition to the triplet state. | Picoseconds to Nanoseconds (ps-ns) |
| Phosphorescence (T₁ → S₀) | Radiative decay from the first excited triplet state. | Microseconds to seconds (µs-s) |
| Triplet State Quenching | Deactivation of the triplet state by other molecules (e.g., O₂). | Variable |
Note: The timescales are typical for acridine and related aromatic compounds and serve as a general guide. Specific values for this compound would require experimental investigation.
Computational and Theoretical Investigations of 2,7 Dibromoacridine 9 10h Thione
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.
Ground State Molecular Geometries and Electronic Structures
The electronic structure of the molecule is defined by the arrangement of its electrons. DFT calculations can provide detailed information about the distribution of electron density and the energies of the molecular orbitals. The presence of the electron-withdrawing bromine atoms and the sulfur atom will significantly impact the electronic landscape of the acridine (B1665455) system.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and its ability to participate in electronic transitions.
For acridine derivatives, the HOMO is typically a π-orbital distributed over the aromatic rings, while the LUMO is a π*-orbital. The introduction of the thione group and bromine atoms is expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap is a critical parameter for understanding the molecule's potential applications in areas such as organic electronics. Theoretical studies on related acridine derivatives have shown that substitutions on the acridine ring can modulate this energy gap.
| Feature | Description |
| HOMO | Highest Occupied Molecular Orbital. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital. The energy of the LUMO is related to the electron affinity and represents the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and easier electronic excitation. |
Electron Density Distributions and Charge Transfer Characteristics
DFT calculations can generate electron density maps, which visualize the probability of finding an electron at a particular point in space. In 2,7-Dibromoacridine-9(10H)-thione, the electron density is expected to be highest around the electronegative nitrogen, sulfur, and bromine atoms.
The distribution of charges within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses provide insights into the partial atomic charges and can reveal charge transfer characteristics within the molecule. The bromine atoms and the thione group are expected to be regions of negative charge, while the carbon atoms of the acridine ring will carry partial positive charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. It is a valuable tool for predicting and interpreting UV-Visible absorption and emission spectra.
Prediction of Absorption and Emission Maxima
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. For acridine derivatives, the absorption spectra typically show bands corresponding to π-π* transitions within the aromatic system. The specific positions of these bands for this compound would be influenced by the bromine and thione substituents.
Similarly, TD-DFT can be used to model the properties of the first excited state, allowing for the prediction of emission maxima. This is particularly relevant for understanding the fluorescence or phosphorescence properties of the molecule.
| Parameter | Method of Prediction | Significance |
| Absorption Maxima (λmax) | TD-DFT | Corresponds to the energy required to promote an electron from the ground state to an excited state. |
| Emission Maxima | TD-DFT | Relates to the energy released when an electron returns from an excited state to the ground state. |
Characterization of Excited State Nature (e.g., n-π, π-π, charge transfer)
TD-DFT calculations provide information about the nature of the electronic transitions. The transitions can be characterized based on the molecular orbitals involved. For this compound, several types of transitions are possible:
π-π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically observed in aromatic systems.
n-π* transitions: These involve the excitation of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. These transitions are generally weaker than π-π* transitions.
Intramolecular Charge Transfer (ICT) transitions: The presence of electron-donating (the acridine core) and electron-withdrawing (bromine, thione) groups can lead to excited states with significant charge transfer character.
By analyzing the molecular orbitals involved in the calculated electronic transitions, the nature of the excited states can be determined, providing a deeper understanding of the molecule's photophysical properties.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its conformational flexibility and the nature of its intermolecular interactions, which are crucial for its crystal packing and potential biological activity.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related acridine and thione-containing compounds. For instance, MD simulations of other acridine derivatives have revealed the flexibility of the acridine ring system and the rotational freedom of exocyclic groups. In the case of this compound, the planarity of the acridine core is a key determinant of its ability to engage in stacking interactions.
The intermolecular interactions of similar heterocyclic thiones have been characterized, highlighting the significant role of N-H···S=C hydrogen bonds in the formation of stable supramolecular structures. Current time information in Pasuruan, ID. In the crystalline state of this compound, it is anticipated that molecules would be linked through such hydrogen bonds, forming dimers or extended chains. Furthermore, the bromine substituents at the 2 and 7 positions are expected to participate in halogen bonding and other non-covalent interactions, further stabilizing the crystal lattice. PIXEL lattice energy calculations on related systems have shown that dispersion forces are major contributors to the total energy, alongside significant Coulombic contributions, particularly from hydrogen bonds.
A hypothetical representation of the primary intermolecular interactions involving this compound, as would be explored through MD simulations, is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | N-H (Acridine) | S (Thione) | 2.5 - 3.5 | Primary contributor to supramolecular assembly |
| Halogen Bond | C-Br | S (Thione) or N (Acridine) | 3.0 - 3.5 | Directional interaction influencing crystal packing |
| π-π Stacking | Acridine Ring | Acridine Ring | 3.3 - 3.8 | Stabilizes stacked conformations |
| van der Waals | Various | Various | > 3.5 | General non-specific stabilizing interactions |
This table presents hypothetical data based on typical bond lengths and interactions observed in similar molecular systems.
Computational Prediction of Reactivity and Reaction Pathways
Computational methods, particularly those based on density functional theory (DFT), are powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. For this compound, these calculations can identify the most likely sites for electrophilic and nucleophilic attack, predict reaction barriers, and rationalize observed chemical behavior.
The reactivity of the acridine nucleus is significantly influenced by the electron-withdrawing nature of the bromine atoms and the electronic properties of the thione group. DFT calculations would likely reveal that the electron density is polarized towards the sulfur atom, making it a potential site for electrophilic attack. Conversely, the nitrogen atom of the acridine ring and the carbon atoms of the aromatic system would be susceptible to nucleophilic attack, with the precise locations influenced by the positions of the bromine substituents.
Quantum-chemical calculations can also be employed to explore reaction pathways. For example, the synthesis of acridinethiones often involves the thionation of the corresponding acridone (B373769). Theoretical modeling can simulate this reaction, providing insights into the transition state structures and activation energies, thereby helping to optimize reaction conditions. Similarly, the reactivity of the thione group itself, such as its propensity for oxidation or its participation in cycloaddition reactions, can be computationally investigated.
A summary of predicted reactive sites in this compound based on general principles of electronic effects is provided below.
| Site | Predicted Reactivity | Rationale |
| Sulfur (S) of Thione | Nucleophilic / Site for Electrophilic Attack | High electron density and polarizability |
| Nitrogen (N) of Acridine | Basic / Site for Alkylation | Lone pair of electrons |
| Aromatic Carbons | Susceptible to Nucleophilic Aromatic Substitution | Electron withdrawal by bromine and acridine nitrogen |
| N-H Proton | Acidic | Electron withdrawal by the acridine system |
This table is based on established principles of chemical reactivity and has not been confirmed by specific computational studies on this molecule.
Development of Quantitative Structure-Property/Activity Relationships (QSPR/QSAR) Models
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively. imist.ma For a class of compounds like substituted acridines, QSAR models can be invaluable for predicting their biological efficacy and guiding the design of new, more potent analogues. nih.govnih.gov
While no specific QSPR/QSAR models for this compound are found in the reviewed literature, the general methodology for developing such models is well-established. researchgate.net A QSAR study would typically involve a dataset of acridine-9(10H)-thione derivatives with varying substituents, for which a particular biological activity (e.g., anticancer, antimicrobial) has been measured.
The development of a QSAR model involves the following steps:
Data Set Collection: A series of 2,7-disubstituted acridine-9(10H)-thione analogues would be synthesized and their biological activities determined.
Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological indices, would be calculated for each molecule.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to build a mathematical equation relating the descriptors to the biological activity. imist.ma
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.
For instance, a hypothetical QSAR study on a series of acridine-9(10H)-thione derivatives might reveal that the biological activity is positively correlated with the hydrophobicity of the substituents at the 2 and 7 positions and negatively correlated with their steric bulk. Such a model would provide a quantitative basis for designing new derivatives with optimized activity.
A hypothetical QSAR model equation could take the form:
Biological Activity (log 1/C) = β₀ + β₁ (LogP) + β₂ (Molar Refractivity) + β₃ (Dipole Moment)
Applications of 2,7 Dibromoacridine 9 10h Thione in Materials Science and Technology
Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The rigid and planar structure of the acridine (B1665455) core is a foundational characteristic for its use in organic electronics, facilitating the intermolecular interactions necessary for efficient device operation.
Efficient charge transport is fundamental to the performance of organic electronic devices. In organic semiconductors, this is largely dictated by the molecular packing in the solid state and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The planar acridine backbone promotes π-π stacking, a key mechanism for charge hopping between adjacent molecules. The introduction of a thione (C=S) group and bromine atoms is expected to significantly modulate the electronic properties. The sulfur atom of the thione group and the electron-withdrawing nature of the bromine atoms would likely lower both the HOMO and LUMO energy levels. This can enhance electron injection and transport, making 2,7-Dibromoacridine-9(10H)-thione a potential n-type or ambipolar material.
Acridine derivatives have been successfully incorporated as hole-transporting materials in phosphorescent OLEDs. For instance, devices using acridine-based materials have demonstrated excellent efficiencies, with external quantum efficiencies (EQE) reaching over 21%. mdpi.comnih.gov The modification with bromine and thione groups could further enhance charge balance within the emissive layer of an OLED, potentially leading to improved device performance. mdpi.comresearchgate.net
Table 1: Comparison of Performance in Acridine-Based OLEDs
| Device Configuration (HTL:Host) | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Ref. |
|---|---|---|---|---|
| TPA-2ACR:Ir(ppy)₃ | 21.59 | 55.74 | 29.28 | mdpi.com |
| PhCAR-2ACR:Ir(ppy)₃ | 20.57 | 56.90 | - | mdpi.com |
| TAPC (Reference):Ir(ppy)₃ | 10.60 | 32.53 | 18.58 | nih.gov |
This table showcases the potential of acridine derivatives in high-performance OLEDs. TPA-2ACR and PhCAR-2ACR are specialized hole-transporting and host materials, respectively, derived from an acridine core.
The acridine scaffold is an excellent fluorophore, and its derivatives are often investigated as emitters in OLEDs. The emission color and efficiency can be precisely tuned through chemical modification. nih.govacs.org The introduction of electron-withdrawing groups, such as cyano or trifluoromethylphenyl moieties, onto an acridine donor in a donor-acceptor thermally activated delayed fluorescence (TADF) emitter has been shown to blue-shift the emission spectrum. nih.govnih.gov Conversely, electron-donating groups lead to a red-shift. nih.govnih.gov
In the case of this compound, the two bromine atoms act as electron-withdrawing groups, which would likely result in a blue-shifted emission compared to the unsubstituted acridine-9(10H)-thione. Furthermore, the presence of heavy bromine atoms can enhance spin-orbit coupling. This "heavy atom effect" facilitates intersystem crossing from the singlet excited state to the triplet state. This property is highly relevant for developing efficient phosphorescent or TADF emitters, which can harvest both singlet and triplet excitons, potentially leading to near-100% internal quantum efficiency in OLEDs. The interplay between the electron-withdrawing nature of the halogens and the heavy atom effect provides a pathway for tuning both the emission color and the exciton (B1674681) harvesting mechanism. nih.govchemrxiv.org
Design and Development of Chemosensors and Fluorescent Probes
The inherent fluorescence of the acridine nucleus makes it an ideal platform for the development of chemosensors. nih.gov These sensors can detect specific ions and molecules through changes in their optical properties.
The sensing mechanism of an acridine-based chemosensor typically relies on the interaction between the analyte and specific binding sites on the molecule. For this compound, the nitrogen atom of the acridine ring and the sulfur atom of the thione group are potential coordination sites for metal ions. The lone pairs of electrons on these heteroatoms can bind with an analyte, inducing a change in the electronic structure of the molecule.
Common signal transduction mechanisms include:
Photoinduced Electron Transfer (PET): In the unbound state, a PET process from a receptor to the fluorophore might quench the fluorescence. Upon analyte binding, this PET process is inhibited, leading to a "turn-on" fluorescence response.
Intramolecular Charge Transfer (ICT): Analyte binding can alter the ICT character of the molecule, causing a shift in the emission wavelength.
Chelation-Enhanced Fluorescence (CHEF): Binding of an analyte can rigidify the molecular structure, reducing non-radiative decay pathways and thus enhancing the fluorescence intensity.
Acridine-based sensors have been designed to operate via these mechanisms for detecting various species, including metal ions and anions like fluoride (B91410). nih.govresearchgate.net
Selectivity is a crucial feature of a chemosensor, ensuring that it responds only to the target analyte in a complex environment. This is achieved by designing a specific binding pocket whose size, geometry, and electronic character are complementary to the target. For this compound, the spatial arrangement of the acridine nitrogen and the thione sulfur would create a specific coordination environment, predisposing it to bind selectively with certain metal ions.
Sensitivity, often quantified by the limit of detection (LOD), depends on the magnitude of the change in the fluorescence signal upon analyte binding. Acridine derivatives have demonstrated high sensitivity as chemosensors. For example, a probe for Cd²⁺ exhibited a detection limit as low as 0.13 µM. researchgate.net Another set of acridine-based sensors showed high selectivity for the fluoride anion. nih.govresearchgate.net The electronic modulation by the dibromo-substituents in this compound could further enhance the sensitivity by influencing the quantum yield of the fluorophore and the efficiency of the signal transduction pathway.
Table 2: Examples of Acridine-Based Fluorescent Chemosensors
| Sensor | Target Analyte | Sensing Mechanism | Detection Limit | Ref. |
|---|---|---|---|---|
| Acridine-based thiosemicarbazones | Fluoride (F⁻) | Colorimetric/Fluorometric | - | nih.gov |
| Acridinediones | Fluoride (F⁻) | Deprotonation | - | researchgate.net |
| BHIA (Acridine derivative) | Cadmium (Cd²⁺) | Chelation-Enhanced Fluorescence | 0.13 µM | researchgate.net |
This table illustrates the versatility of the acridine scaffold in designing selective and sensitive chemosensors for various analytes.
Photoactive Materials for Energy Conversion and Catalysis
Photoactive materials can absorb light energy and use it to drive chemical reactions. The strong absorption of UV-visible light by the acridine core makes it a candidate for such applications. The introduction of bromine atoms and a thione group can further enhance its photoactive properties.
The heavy bromine atoms can promote the formation of long-lived triplet states upon photoexcitation, a desirable property for photosensitizers in applications like photodynamic therapy or photocatalysis. In such a role, the excited molecule could transfer its energy to other molecules (e.g., converting triplet oxygen to singlet oxygen) or participate directly in electron transfer reactions to generate reactive species.
While specific studies on the catalytic applications of this compound are not yet available, related acridine structures have been used in photocatalysis. For example, acridinium (B8443388) dyes are known to act as potent organic photocatalysts. The synthesis of 2,7-dibromoacridine (B8198655) derivatives has been documented, highlighting the accessibility of this substituted core for further development into photoactive materials. researchgate.net The combination of a photosensitizing acridine core, heavy atoms to promote triplet states, and a redox-active thione group suggests that this compound could be a promising candidate for future research in solar energy conversion and photocatalysis.
Photoredox Catalysis and Organic Transformations
The acridine scaffold is a privileged structure in the realm of photoredox catalysis, with acridinium salts, in particular, being recognized as powerful organic photocatalysts. nih.gov These catalysts operate through photoinduced electron transfer (PET) processes, where upon absorption of visible light, the catalyst is promoted to an excited state with significantly altered redox potentials, allowing it to engage in single-electron transfer (SET) with organic substrates. youtube.com This process can generate highly reactive radical intermediates from stable precursors under mild conditions, enabling a wide array of organic transformations.
The subject compound, this compound, possesses several structural features that suggest its potential as a novel photoredox catalyst. The core acridine structure provides the essential chromophore for absorbing visible light. The substitution pattern, featuring two bromine atoms and a thione group, is expected to modulate its electronic and photophysical properties. The electron-withdrawing nature of the bromine atoms can influence the redox potentials of the acridine core, potentially enhancing its oxidative power in the excited state.
Furthermore, the thione group (C=S) at the 9-position fundamentally alters the electronic landscape compared to the more common acridone (B373769) (C=O) or 9-aryl acridinium catalysts. Research on related heterocyclic thiones, such as pyridine-4-thiones and acridine-9-thiones, has demonstrated their unique photochemical reactivity. rsc.org Upon irradiation in the presence of alkenes, acridine-9-thiones have been shown to undergo regiospecific photocycloaddition to form spirothietanes. rsc.org This reactivity highlights the ability of the excited thione to engage in bond-forming reactions, a key aspect of many catalytic cycles. The generation of radical species from thione-containing compounds upon irradiation is also a known phenomenon, suggesting that this compound could serve as a photolytic precursor for reactive intermediates in organic transformations. nih.gov
While direct catalytic studies on this compound are not extensively documented, the combination of a photoactive acridine core with reactivity-modulating bromine and thione groups presents a compelling case for its investigation in novel organic transformations. Dual catalytic systems, for instance, have successfully merged acridine photocatalysis with transition metal catalysis to achieve challenging bond formations, such as decarboxylative conjugate additions. nih.gov The unique properties of the thione moiety might open pathways for new types of catalytic cycles or substrate activations.
Table 1: Illustrative Photophysical and Redox Properties of Related Acridine-Based Photocatalysts
| Catalyst | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Excited State Lifetime (τ) [ns] | Excited State Redox Potential E(Cat*/Cat˙⁻) [V] vs SCE |
| 9-Mesityl-10-methylacridinium | 430 | 503 | 9.1 | +2.08 |
| Fukuzumi's Catalyst (9-Mesityl-2,7-dimethyl-10-methylacridinium) | 432 | 505 | 11.2 | +2.15 |
| 2-Bromophenyl-N-methylacridinium | Not specified | Not specified | Not specified | Not specified |
This table presents data for well-known acridinium photocatalysts to illustrate the typical range of properties. The values for this compound are expected to differ due to its unique substitution.
Light Harvesting and Photosensitization Applications
Light harvesting is the process of absorbing light energy and transferring it to a reaction center, while photosensitization involves a molecule (the photosensitizer) absorbing light and inducing a chemical change in another molecule. Both are critical in fields ranging from solar energy conversion to photodynamic therapy. Acridine derivatives, such as Acridine Orange, are well-known photosensitizers that can induce cell death upon light exposure, demonstrating the scaffold's inherent photodynamic activity. researchgate.netnih.govmdpi.com
This compound is a promising candidate for these applications due to a confluence of favorable structural characteristics.
Extended π-Conjugated System : The fused aromatic rings of the acridine core provide a large π-system capable of absorbing light in the visible spectrum. researchgate.net
Heavy Atom Effect : The presence of two bromine atoms is particularly significant. The "heavy atom effect" is known to promote intersystem crossing (ISC), the process where a molecule in a singlet excited state transitions to a longer-lived triplet excited state. This is highly desirable for photosensitizers, as the triplet state has a longer lifetime to interact with and transfer energy to other molecules, such as molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen (Type II mechanism) or to engage in electron transfer with substrates to form radicals (Type I mechanism).
Thione Functionality : The sulfur atom in the thione group is heavier than oxygen in an acridone, which can also contribute to enhancing ISC. Moreover, various thione-containing heterocyclic compounds, like N-hydroxypyridine-2(1H)-thione, have been studied as photosensitizers that can trigger phototoxicity through radical-mediated pathways. nih.gov
The combination of these features suggests that this compound could function as an efficient photosensitizer. Its ability to absorb visible light and potentially generate a high yield of triplet states makes it a candidate for applications where light is used to initiate chemical reactions or biological effects. In light-harvesting systems, molecules with strong absorption and efficient energy transfer capabilities are essential. researchgate.net While energy transfer properties would need to be evaluated, the strong chromophoric nature of the dibromoacridine-thione core makes it a viable component for incorporation into larger light-harvesting assemblies.
Table 2: Properties of Molecules Relevant to Photosensitization
| Compound/Class | Relevant Property | Mechanism/Application Note |
| Acridine Orange | Efficient Photosensitizer | Kills glioblastoma cells upon exposure to white light; activity is concentration and light-dose dependent. nih.govmdpi.com |
| N-Hydroxypyridine-2(1H)-thione | Photolytic Radical Precursor | Irradiation generates radicals, causing phototoxicity via a radical-mediated mechanism. nih.gov |
| Benzanthrone Dyes | Strong Fluorescence | Possess extended π-conjugation leading to interesting photophysical characteristics and potential as fluorescent probes. researchgate.net |
| Boron dipyrromethene (BODIPY) | Light-Harvesting Chromophore | Used in constructing crystalline light-harvesting systems with strong antenna effects and excitonic coupling. nih.gov |
This table provides examples of compounds and their properties relevant to light harvesting and photosensitization to contextualize the potential of this compound.
Future Prospects and Emerging Research Frontiers for 2,7 Dibromoacridine 9 10h Thione
Exploration of Novel Synthetic Strategies for Complex Architectures
The future development of materials based on 2,7-Dibromoacridine-9(10H)-thione heavily relies on the ability to construct more complex and functional molecular architectures. The two bromine atoms at the 2 and 7 positions are ideal handles for modern cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura, Negishi, and Stille couplings are expected to be pivotal. nih.govyoutube.com These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the synthesis of extended π-conjugated systems. nih.govresearchgate.net For instance, the Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, could be used to attach new aromatic rings, thereby systematically altering the electronic and optical properties of the acridine (B1665455) core. nih.govresearchgate.net The regioselectivity of these reactions on dibrominated aromatic systems is a key area of investigation, as controlling which bromine atom reacts first would allow for the stepwise construction of unsymmetrical derivatives. nih.govresearchgate.net
C-H Bond Activation: Another promising frontier is the use of transition-metal-catalyzed C-H bond activation. mdpi.comnih.gov This strategy allows for the direct functionalization of carbon-hydrogen bonds on the acridine skeleton, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com Research into palladium-catalyzed C-H activation on related acridine systems has demonstrated the feasibility of introducing new substituents, which could be extended to the this compound scaffold. mdpi.com
"One-Pot" and Tandem Reactions: The development of one-pot or tandem reaction sequences, where multiple synthetic steps are performed in a single reaction vessel, will be crucial for the efficient synthesis of complex derivatives. rsc.orgsioc-journal.cn For example, a sequence involving an initial amination followed by an annulation cascade could be envisioned to build new fused ring systems onto the acridine backbone. rsc.org
These advanced synthetic methods will enable the creation of a diverse library of this compound derivatives with tailored properties for specific applications.
Development of Advanced Multidimensional Characterization Techniques
A thorough understanding of the structure-property relationships in this compound and its derivatives necessitates the use of advanced characterization techniques beyond standard spectroscopic methods.
Multidimensional NMR Spectroscopy: While 1D NMR (¹H and ¹³C) is standard for structural confirmation, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning the complex spectra of substituted acridine derivatives. nih.govnih.gov These techniques help to establish through-bond and through-space correlations between different nuclei, which is critical for confirming the regiochemistry of substitution and understanding the conformational preferences of the molecules. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of newly synthesized compounds with high accuracy, which is a fundamental requirement for publication and patenting. mdpi.com
Solid-State Characterization: For materials applications, understanding the properties of these compounds in the solid state is paramount. Techniques such as single-crystal X-ray diffraction can provide precise information about the molecular structure and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in the crystalline state. This information is vital for understanding charge transport and other solid-state phenomena.
Time-Resolved Spectroscopy: To probe the excited-state dynamics and photophysical properties, time-resolved techniques like transient absorption spectroscopy and time-resolved photoluminescence are indispensable. nih.gov These methods can measure the lifetimes of excited states and identify different deactivation pathways, providing insights into the efficiency of processes like fluorescence and intersystem crossing, which are critical for applications in OLEDs and sensors. nih.govnih.gov
The application of this suite of advanced characterization tools will provide a comprehensive picture of the structural, electronic, and photophysical properties of this compound derivatives, guiding the design of new and improved materials.
Integration into Hybrid Organic-Inorganic Material Systems
A significant area of future research lies in the integration of this compound as a functional organic component in hybrid organic-inorganic materials. nih.govrsc.org These materials combine the desirable properties of both organic and inorganic components, leading to novel functionalities. nih.gov
Metal-Organic Frameworks (MOFs): The acridine-thione scaffold, particularly after modification to include carboxylic acid or other suitable linking groups, could serve as a building block for MOFs. rsc.orgresearchgate.net MOFs are crystalline materials with high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. researchgate.net The incorporation of the acridine-thione unit could impart specific photophysical or electronic properties to the MOF, such as luminescence or semiconductivity. rsc.org
Hybrid Perovskites: Organic-inorganic hybrid perovskites have emerged as highly promising materials for next-generation solar cells and lighting applications. berkeley.edu While typically composed of simple organic cations, there is growing interest in incorporating more complex, functional organic molecules. berkeley.edunih.gov The this compound core, with its unique electronic properties, could be used to create novel two-dimensional (2D) or zero-dimensional (0D) hybrid perovskites with tailored optoelectronic characteristics. berkeley.eduosti.gov
Functionalized Nanoparticles: The compound could be used to functionalize the surface of inorganic nanoparticles (e.g., quantum dots, metal oxides). This surface modification can passivate the nanoparticle surface, improve its dispersibility in organic media, and enable energy or charge transfer between the nanoparticle and the organic molecule, leading to new photophysical behaviors.
The development of these hybrid materials opens up new avenues for the application of this compound in advanced technologies such as photovoltaics, light-emitting devices, and sensors.
Precision Tuning of Photophysical and Electronic Properties via Chemical Modification
The bromine atoms on the this compound scaffold are key to the precision tuning of its properties. nih.govresearchgate.net By replacing these atoms with different functional groups through cross-coupling reactions, researchers can systematically alter the molecule's electronic structure and, consequently, its interaction with light. nih.gov
The introduction of electron-donating or electron-withdrawing groups at the 2 and 7 positions can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission wavelengths of the molecule. For example, attaching electron-donating groups would be expected to raise the HOMO energy level, leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Conversely, electron-withdrawing groups would lower the LUMO energy level, also potentially leading to a red-shift.
The table below illustrates hypothetical examples of how different substituents at the 2 and 7 positions could influence the photophysical properties of the acridine-9(10H)-thione core.
| Substituent (at 2,7-positions) | Expected Effect on HOMO/LUMO | Predicted Shift in Absorption/Emission | Potential Application |
|---|---|---|---|
| -Br (unmodified) | Baseline | Baseline | Synthetic Intermediate |
| -OCH₃ (Methoxy) | Raise HOMO | Red-Shift | Organic Light-Emitting Diodes (OLEDs) |
| -CN (Cyano) | Lower LUMO | Red-Shift | Electron-Transport Materials |
| -NPh₂ (Diphenylamino) | Significantly Raise HOMO | Large Red-Shift | Hole-Transport Materials, Near-Infrared Emitters |
| -B(OR)₂ (Boronic Ester) | Lower LUMO | Blue-Shift or Red-Shift depending on system | Fluorescent Sensors |
This ability to fine-tune the photophysical properties is crucial for developing materials for specific applications, such as emitters for OLEDs with specific colors, or fluorescent probes that respond to specific analytes. nih.govnih.gov
Expansion into Niche and High-Value Academic Applications
Beyond broad materials science, the unique properties of this compound and its derivatives make them attractive candidates for a range of specialized academic and research applications. nih.govresearchgate.netmdpi.com
Fluorescent Chemosensors: The acridine core is known for its strong fluorescence, which can be quenched or enhanced upon interaction with specific ions or molecules. nih.govnih.gov By introducing appropriate receptor units via the bromo positions, derivatives of this compound could be designed as highly selective and sensitive fluorescent sensors for metal cations, anions, or biologically relevant molecules. mdpi.com For example, acridine-based thiosemicarbazones have been investigated for their ability to selectively recognize fluoride (B91410) ions. mdpi.com
Photoredox Catalysis: Acridine derivatives have been explored as photoredox catalysts, which use light energy to drive chemical reactions. The ability to tune the redox potentials and photophysical properties of the this compound core through chemical modification makes it a promising platform for developing new photocatalysts with tailored reactivity for specific organic transformations.
Theranostics: The combination of the acridine moiety's ability to intercalate into DNA and its inherent fluorescence opens up possibilities in theranostics, an approach that combines therapy and diagnostics. nih.govrsc.org Acridine derivatives can be used for cancer cell imaging due to their preferential accumulation in acidic organelles like lysosomes. nih.govrsc.org Further functionalization of the this compound scaffold could lead to novel agents for simultaneous imaging and photodynamic therapy, where the compound generates reactive oxygen species upon light irradiation to kill cancer cells. nih.gov
The exploration of these niche applications will not only expand the utility of this class of compounds but also contribute to fundamental advances in sensing, catalysis, and medicinal chemistry.
Q & A
Q. What methodologies ensure reproducibility in crystallographic studies of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
